
4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its surfactant properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide typically involves the reaction of dodecylbenzene with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with diethanolamine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced purification techniques ensures the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of 4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, from enhancing chemical reactions to improving the efficacy of cleaning agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfadiazine: Another sulfonamide used in medical applications.
Sulfamethoxazole: Widely used as an antibiotic.
Saccharin: A sulfonamide-based artificial sweetener.
Uniqueness
4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide is unique due to its long dodecyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the stabilization of emulsions.
Eigenschaften
CAS-Nummer |
85077-82-3 |
|---|---|
Molekularformel |
C22H39NO4S |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
4-dodecyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22(16-14-21)28(26,27)23(17-19-24)18-20-25/h13-16,24-25H,2-12,17-20H2,1H3 |
InChI-Schlüssel |
MOKPZHYFFOBSGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
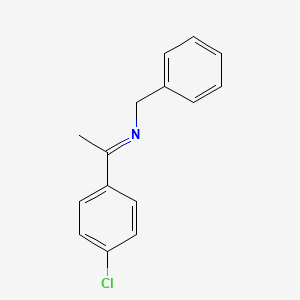
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
methanone](/img/structure/B14405117.png)

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)

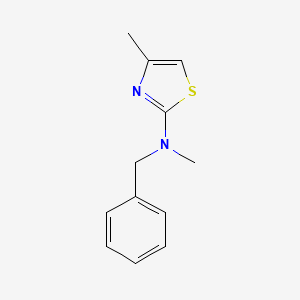
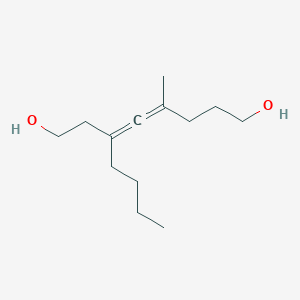
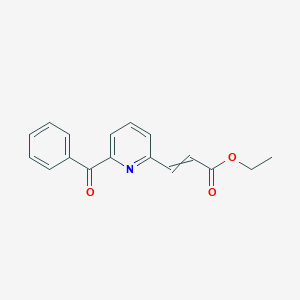
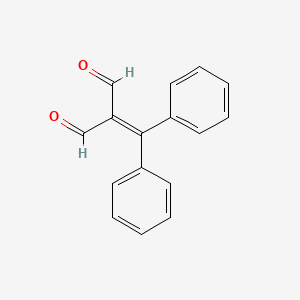
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)

